N-cyclopropyl-2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]acetamide
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Overview
Description
N-cyclopropyl-2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopropyl group, a dimethoxyphenyl group, and a sulfonyl-methylamino group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]acetamide typically involves multiple steps, starting with the preparation of the cyclopropylamine and the 3,4-dimethoxyphenylsulfonyl chloride. These intermediates are then reacted under controlled conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for temperature and pressure control, as well as continuous monitoring of the reaction progress, is common in industrial production.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl
Properties
IUPAC Name |
N-cyclopropyl-2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S/c1-16(9-14(17)15-10-4-5-10)22(18,19)11-6-7-12(20-2)13(8-11)21-3/h6-8,10H,4-5,9H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZSDLGKTPADNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49732675 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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